N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
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Overview
Description
N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C23H20N2O4S2 and its molecular weight is 452.54. The purity is usually 95%.
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Scientific Research Applications
Antifungal Potential
N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide shows promise in antifungal applications. A study demonstrated that similar benzamide derivatives exhibit significant antifungal activity, highlighting their potential in addressing fungal infections (Narayana et al., 2004).
Anticancer Properties
This compound and its derivatives have been explored for their anticancer properties. Research indicates that certain benzamide derivatives exhibit moderate to excellent anticancer activity against various cancer cell lines, suggesting a promising avenue for cancer treatment (Ravinaik et al., 2021).
Photodynamic Therapy Application
The compound has potential use in photodynamic therapy for cancer treatment. Studies have shown that similar benzamide derivatives, particularly those involved in photodynamic therapy, display promising results in treating cancer (Pişkin et al., 2020).
Antidiabetic Agents
Benzamide derivatives have been identified as potential antidiabetic agents. Research has pointed out that certain 3-substituted benzylthiazolidine-2,4-diones show significant activity as antihyperglycemic agents (Nomura et al., 1999).
Alzheimer's Disease Treatment
In the context of neurodegenerative diseases, benzamide derivatives have been found to inhibit histone deacetylase, which can be beneficial in treating conditions like Alzheimer's Disease (Lee et al., 2018).
Antimicrobial Activities
The compound's derivatives demonstrate significant antimicrobial activities. For example, endophytic Streptomyces-derived benzamides show considerable antimicrobial potential, suggesting their use in combating various microbial infections (Yang et al., 2015).
Class III Antiarrhythmic Activity
Benzamide derivatives have shown Class III antiarrhythmic activity, indicating their potential use in cardiovascular therapies (Ellingboe et al., 1992).
Supramolecular Gelators
This compound derivatives have been explored for their role as supramolecular gelators, which can have numerous applications in material science and drug delivery systems (Yadav & Ballabh, 2020).
Stearoyl-CoA Desaturase-1 Inhibition
These compounds have been investigated for their inhibitory effect on stearoyl-CoA desaturase-1, an enzyme implicated in metabolic disorders, making them relevant in the treatment of conditions like obesity and diabetes (Uto et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with mercury (ii) ions and enzymes responsible for the breakdown of acetylcholine .
Mode of Action
Similar compounds have been found to form a coordination complex with mercury (ii) ions, causing a shift in the compound’s uv absorption peak .
Biochemical Pathways
Similar compounds have been found to inhibit enzymes responsible for the breakdown of acetylcholine , which could potentially affect cholinergic signaling pathways.
Result of Action
Similar compounds have been found to cause a shift in uv absorption peak upon interaction with mercury (ii) ions , indicating a potential change in the compound’s optical properties.
Action Environment
Similar compounds have been found to have their excited state intramolecular proton transfer (esipt) reaction gradually inhibited by increasing solvent polarity .
Properties
IUPAC Name |
N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S2/c1-29-18-10-13-21-20(14-18)24-23(30-21)25(15-16-6-4-3-5-7-16)22(26)17-8-11-19(12-9-17)31(2,27)28/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEDRXFGFLXXOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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